N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group. The 2-position of the oxadiazole is linked via an acetamide spacer to a naphthalen-1-yl moiety (). This structural architecture combines heterocyclic (oxadiazole, thiophene) and polyaromatic (naphthalene) elements, which are critical for pharmacological interactions, particularly in enzyme inhibition and receptor binding.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-15-9-8-14(25-15)17-21-22-18(24-17)20-16(23)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQONIANFYHXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.
Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to its corresponding hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.
Coupling with naphthalene derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as naphthalene-1-yl acetic acid, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorothiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorothiophene ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene or naphthalene rings.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as antimicrobial or anticancer activity.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Oxadiazole Derivatives
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylacetamide Derivatives These compounds replace the 5-chlorothiophene with a 4-chlorophenyl group and feature a sulfanylacetamide linker. They exhibit antimicrobial activity, with 6f (IC₅₀: 12.5 µg/mL against E. coli) and 6o (IC₅₀: 6.25 µg/mL against A. niger) showing notable potency ().
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(tetrahydronaphthalen-2-yloxy)methyl-oxadiazol-2-yl]thio}acetamide (Compound 8)
- This derivative includes a tetrahydronaphthalenyloxy group and a benzodioxole-methyl substituent. It demonstrates dual anticancer activity (IC₅₀: 8.2 µM against A549 lung cancer) and MMP-9 inhibition (IC₅₀: 0.28 µM), attributed to its bulky aromatic groups enhancing enzyme binding ().
- Comparison: The naphthalene analog in the target compound may offer stronger π-π stacking than tetrahydronaphthalene, but the thiophene’s electron-withdrawing effect could alter electronic interactions.
Triazole Derivatives
- 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Replaces oxadiazole with a 1,2,4-triazole core. The 4-chlorophenoxy and naphthalene groups contribute to steric bulk, though its biological data are unspecified (). Key Difference: Triazoles generally exhibit different hydrogen-bonding profiles compared to oxadiazoles, which may affect target selectivity.
Substituent Variations on the Acetamide Linker
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide Substitutes naphthalene with a phenoxy group.
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Comparative Data Table
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Chlorothiophene Moiety : Reaction of the oxadiazole intermediate with 5-chlorothiophene derivatives.
- Attachment of the Naphthalenyl Acetamide Group : Coupling with naphthalene derivatives to form the final compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related naphthalenes exhibit IC50 values as low as 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells, indicating potent antiproliferative effects through cell cycle alteration and apoptosis induction .
Antimicrobial Activity
The compound is also investigated for its antimicrobial properties. Preliminary studies suggest that oxadiazole derivatives can inhibit various bacterial strains, although specific data on this compound's efficacy is limited. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could also modulate receptor activity that regulates cell survival and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is useful:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 0.6 μM | Moderate | Yes |
| This compound | TBD | TBD | TBD |
| Compound B | 0.8 μM | High | Yes |
Case Studies
Several case studies have provided insights into the biological activities of similar compounds:
- Study on NPC-TW01 Cells : A derivative demonstrated significant cytotoxicity against NPC-TW01 cells with no detectable toxicity in peripheral blood mononuclear cells at concentrations up to 50 μM .
- Inflammation Models : In animal models of inflammation, related compounds exhibited reduced swelling and pain responses when administered prior to inflammatory stimuli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
